3-(Benzyloxy)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

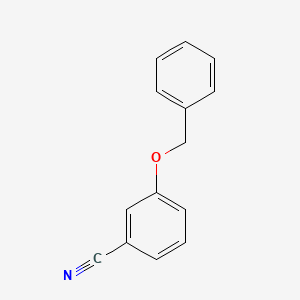

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZQTLUSPQUQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340072 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61147-43-1 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)benzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzonitrile, a member of the aromatic nitrile family, is a versatile organic compound characterized by the presence of a benzyloxy group and a nitrile moiety on a benzene ring. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a crucial building block for compounds with desirable pharmacological and physicochemical properties. The benzyloxy group can confer increased lipophilicity, potentially enhancing the ability of a molecule to traverse biological membranes, while the nitrile group is a versatile precursor to other key functional groups such as amines, carboxylic acids, and amides.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic properties can be summarized from available sources and by comparison with related compounds.

| Property | Value | Source(s) |

| CAS Number | 61147-43-1 | [1] |

| Molecular Formula | C₁₄H₁₁NO | [2] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| Physical State | Colorless oil or solid | [3] |

| IUPAC Name | 3-(phenylmethoxy)benzonitrile | [2] |

Note: Specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. It is recommended to determine these properties empirically for any specific batch.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide generated from 3-hydroxybenzonitrile.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from a documented synthesis of this compound.[3]

-

Reactant Preparation: In a suitable reaction vessel, combine 3-hydroxybenzonitrile (1.0 eq), benzyl chloride (1.1 eq), and potassium carbonate (1.0 eq).

-

Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Reaction: Stir the mixture at room temperature for 42 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with a 1:1 solution of ethyl acetate and hexanes.

-

Wash the organic layer twice with a 5% aqueous solution of sodium carbonate (Na₂CO₃) and then with brine acidified with 1M HCl.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by flash chromatography on silica gel using a 15% ethyl acetate in hexanes eluent to yield this compound as a colorless oil.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the aromatic ring, the nitrile group, and the benzyloxy ether linkage.

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(benzyloxy)benzoic acid) via an intermediate amide.

-

Reduction: The nitrile group can be reduced to a primary amine (3-(benzyloxy)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.[4]

Reactions Involving the Benzyloxy Group

The benzyloxy group is generally stable but can be cleaved under certain conditions.

-

Hydrogenolysis: The benzyl ether linkage can be cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) to yield 3-hydroxybenzonitrile. This reaction is a common deprotection strategy in organic synthesis.

Reactions of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-director, while the nitrile group is a meta-director. The substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: A synthesis report provides the following ¹H NMR data in CDCl₃: δ 7.43-7.31 (m, 6H), 7.26-7.17 (m, 3H), 5.08 (m, 2H, AB).[3] The multiplet between 7.43 and 7.17 ppm corresponds to the aromatic protons of both the benzonitrile and benzyl rings. The signal at 5.08 ppm is characteristic of the benzylic methylene (-CH₂-) protons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the nitrile group (C≡N stretch) typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic rings and C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 209. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.[5]

Applications in Research and Development

This compound is a valuable building block in the synthesis of various high-value compounds.

Pharmaceutical and Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmacologically active heterocyclic compounds.

-

Azetidinones (β-lactams): Benzyloxy-containing precursors are instrumental in the synthesis of 3-benzyloxy-substituted azetidinones, which are core structures in many antibiotics.[1]

-

Alkaloids: this compound has been used in the total synthesis of natural phenolic benzo[c]phenanthridine alkaloids like oxyterihanine.[1]

Materials Science

The unique electronic and structural features of benzonitrile derivatives make them promising candidates for applications in materials science.

-

Optoelectronics and Nanoelectronics: The combination of an electron-withdrawing nitrile group and a benzyloxy substituent can lead to molecules with interesting charge-transfer properties. Analogous compounds like 4-benzyloxy-3-methoxybenzonitrile have been investigated for their potential in nanoelectronics due to the ability of the cyano group to coordinate with transition metals, which can enhance nonlinear optical properties.[1][6]

-

Liquid Crystals: The rod-like molecular shape of compounds containing benzyloxy and nitrile functionalities suggests their potential for use as liquid crystals.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the same precautions as other aromatic nitriles. Based on the safety data for benzonitrile and related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Aromatic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[7] In case of exposure, seek immediate medical attention.

Conclusion

This compound is a chemically versatile and synthetically valuable compound with significant potential in drug discovery and materials science. Its synthesis via the Williamson ether reaction is well-established, and its reactivity, stemming from the nitrile and benzyloxy functional groups, allows for a wide range of chemical transformations. While there is a need for more comprehensive public data on its physicochemical and spectroscopic properties, the available information, coupled with an understanding of the chemistry of related compounds, provides a solid foundation for its use in research and development. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key intermediates like this compound is set to increase.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

- This compound | C14H11NO | CID 561329 - PubChem. [Link]

- The Role of Benzonitrile in Advanced Coatings and Materials Science - Ningbo Inno Pharmchem Co., Ltd. [Link]

- Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile - Cole-Parmer. [Link]

- Mass Spectrometry - Fragmentation P

- benzonitrile - Chemister.ru. [Link]

- 3-Benzyl-benzonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...

- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P

- H NMR Spectroscopy - University of Regensburg. [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites - Wiley Online Library. [Link]

- Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate deriv

- 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI...

- MASS SPECTROMETRY: FRAGMENTATION P

- Interpretation of mass spectra - University of Arizona. [Link]

- Carbon-13 chemical shift assignments of derivatives of benzoic acid - Wiley Online Library. [Link]

- Information from Mass Spectrometry - chemconnections. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- This compound (1 x 100 mg) - Reagentia. [Link]

- 4-Benzyloxy-3-methoxybenzonitrile - PMC - NIH. [Link]

- Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons - ResearchG

- Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

- Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. [Link]

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. [Link]

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Royal Society of Chemistry. [Link]

- benzonitrile - Stenutz. [Link]

- Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)

- 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H11NO | CID 561329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemconnections.org [chemconnections.org]

- 6. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Synthetic Versatility of 3-(Benzyloxy)benzonitrile: A Technical Guide for Drug Discovery and Materials Science

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-(Benzyloxy)benzonitrile, a seemingly unassuming aromatic compound, has emerged as a highly versatile and valuable building block, particularly within the realms of medicinal chemistry and advanced materials science. Its unique trifecta of a reactive nitrile group, a sterically influential benzyloxy moiety, and a modifiable aromatic core provides a rich platform for a diverse array of chemical transformations.

This technical guide offers an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound. We will delve into its role as a pivotal intermediate in the development of cutting-edge pharmaceuticals and its prospective applications in the creation of novel functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable compound.

Core Properties and Synthesis of this compound

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₄H₁₁NO and a molecular weight of 209.24 g/mol . The structure is characterized by a benzonitrile ring where the cyano group is at position 1 and a benzyloxy group is at position 3. The benzyloxy group introduces a degree of conformational flexibility and enhances the lipophilicity of the molecule, a property that can be crucial for improving a molecule's ability to cross biological membranes.[1] The nitrile group, with its linear geometry and strong carbon-nitrogen triple bond, serves as a versatile handle for a wide range of chemical modifications.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| CAS Number | 61147-43-1 | [2] |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzonitrile attacks benzyl chloride.

Experimental Protocol: Williamson Ether Synthesis of this compound [2]

-

Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃) (1.0-1.2 eq), to the solution. The choice of a moderate base is crucial to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. DMF is an excellent solvent for this reaction as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the phenoxide ion.[3]

-

Addition of Benzyl Chloride: To the stirred suspension, add benzyl chloride (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture, typically to around 60-80 °C, and monitor the progress by thin-layer chromatography (TLC). The reaction is often run for several hours to ensure complete conversion. A documented synthesis indicates a reaction time of 42 hours.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The Versatility of the Nitrile Group: Key Chemical Transformations

The nitrile group of this compound is a gateway to a variety of other functional groups, making it an invaluable synthetic intermediate. Benzonitrile derivatives are known to participate in a wide range of reactions, including hydrolysis, reduction, and cycloadditions.[4]

Reduction to 3-(Benzyloxy)benzylamine

The conversion of the nitrile to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through various reduction methods, including catalytic hydrogenation or using chemical reducing agents.

Experimental Protocol: Reduction of this compound to 3-(Benzyloxy)benzylamine

-

Catalytic Hydrogenation: In a high-pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture. The reaction progress can be monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-(benzyloxy)benzylamine.[5]

-

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). The nitrile is added to a stirred suspension of LiAlH₄ in THF at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. A careful work-up procedure involving the sequential addition of water and a sodium hydroxide solution is necessary to quench the excess hydride and precipitate the aluminum salts. The resulting amine can then be extracted and purified.

Hydrolysis to 3-(Benzyloxy)benzoic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[6][7] This transformation is crucial for introducing a carboxylic acid functionality, which is a common feature in many drug molecules.

Experimental Protocol: Basic Hydrolysis of this compound [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10-20% NaOH solution).

-

Reaction Conditions: Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylate salt can take several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The 3-(benzyloxy)benzoic acid will precipitate out of the solution.

-

Purification: The solid product is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then dried. Recrystallization from a suitable solvent system can be performed for further purification.

Reaction with Grignard Reagents to Form Ketones

The reaction of nitriles with Grignard reagents provides a convenient route to ketones. The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed to the corresponding ketone upon acidic work-up.[8][9]

Experimental Protocol: Synthesis of 3-(Benzyloxy)propiophenone

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by adding ethyl bromide to a suspension of magnesium turnings in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Once the Grignard reagent has formed, cool the solution to 0 °C and slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Reaction and Quenching: Allow the reaction to stir at room temperature for several hours. After the reaction is complete, quench it by slowly adding it to a cold aqueous solution of a weak acid, such as ammonium chloride, or dilute hydrochloric acid.

-

Extraction and Purification: The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting ketone, 3-(benzyloxy)propiophenone, can be purified by column chromatography or distillation.[10]

[3+2] Cycloaddition to Form Tetrazoles

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles.[11] Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12]

Experimental Protocol: Synthesis of 5-(3-(Benzyloxy)phenyl)-1H-tetrazole [1]

-

Reaction Setup: In a suitable solvent such as DMF, dissolve this compound (1.0 eq) and sodium azide (NaN₃) (1.2-1.5 eq).

-

Catalyst Addition: Add a catalyst, such as a cobalt(II) complex or a zinc salt, to facilitate the cycloaddition.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 100-120 °C. The reaction is usually monitored by TLC.

-

Work-up and Isolation: After completion, the reaction is cooled and diluted with water. The mixture is then acidified with an acid like HCl to protonate the tetrazole ring. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a wide range of pharmacologically active compounds. Its structural features allow for its incorporation into various drug scaffolds.

Precursor for Farnesyltransferase Inhibitors (e.g., Tipifarnib Analogues)

Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is crucial for the function of the Ras protein, implicated in many cancers.[13] The synthesis of analogues of the FTI Tipifarnib often involves intermediates with a substituted benzoyl moiety, for which 3-(benzyloxy)benzoic acid (derived from the hydrolysis of this compound) can be a key starting material.[14][15][16]

Building Block for Angiotensin II Receptor Antagonists (e.g., Losartan Analogues)

Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure.[17] Losartan is a prominent member of this class. The synthesis of Losartan and its analogues often involves the construction of a biphenyl tetrazole moiety.[18] The tetrazole ring is typically formed from a nitrile precursor.[19] this compound can serve as a starting point for the synthesis of Losartan analogues where the benzyloxy group can be strategically placed to modulate the compound's properties.

Intermediate in the Synthesis of PARP Inhibitors (e.g., Olaparib Analogues)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a type of targeted cancer therapy. Olaparib is a successful PARP inhibitor used in the treatment of certain types of cancer.[20][21] The synthesis of Olaparib and its analogues involves the construction of a phthalazinone core, which is often coupled with a substituted benzyl group.[22][23] The 3-(benzyloxy)benzylamine, derived from the reduction of this compound, can be a key intermediate in the synthesis of such analogues.

Prospective Applications in Materials Science

While the primary application of this compound is in medicinal chemistry, its structural features suggest potential uses in materials science.

Precursor for Liquid Crystals

The rigid benzonitrile core combined with the flexible benzyloxy group is a structural motif found in some liquid crystalline materials.[24][25] The combination of a rigid core and a flexible tail is a common design principle for calamitic (rod-shaped) liquid crystals.[26] By further functionalizing the aromatic rings, it is plausible that derivatives of this compound could be designed to exhibit mesomorphic properties, making them candidates for applications in displays and sensors.

Intermediate for Functional Dyes

Benzonitrile derivatives are also used in the synthesis of functional dyes.[4] The electron-withdrawing nature of the nitrile group can influence the electronic properties of a chromophore. The benzyloxy group can be used to tune the solubility and photophysical properties of the dye. It is conceivable that this compound could be a starting material for the synthesis of novel fluorescent dyes for various applications, including biological imaging and materials science.[27][28]

Conclusion

This compound is a versatile and strategically important molecule in modern organic synthesis. Its readily available starting materials and straightforward synthesis make it an attractive building block for a wide range of applications. The true power of this compound lies in the synthetic flexibility of its nitrile group, which can be transformed into a variety of other functional groups, paving the way for the construction of complex and valuable molecules. From its established role as a key intermediate in the synthesis of potential anticancer agents and antihypertensive drugs to its prospective applications in the development of advanced materials, this compound will undoubtedly continue to be a valuable tool in the hands of synthetic chemists for years to come.

References

- Bell, I. M., Gallicchio, S. N., Abrams, M., Beese, L. S., Beshore, D. C., Bhimnathwala, H., Bogusky, M. J., Buser, C. A., Culberson, J. C., Davide, J., Ellis-Hutchings, M., Fernandes, C., Gibbs, J. B., Graham, S. L., Hamilton, K. A., Hartman, G. D., Heimbrook, D. C., Hoffman, W. F., Huff, J. R., … Williams, T. M. (2002). 3-Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency. Journal of Medicinal Chemistry, 45(12), 2388–2409.

- Brunner, T., Carracedo, A., & Pandolfi, P. P. (2006). Tipifarnib in the treatment of acute myeloid leukemia. Therapeutics and Clinical Risk Management, 2(3), 249–258.

- Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., Wells, G. J., Wong, P. C., Calabrese, J. C., & Timmermans, P. B. (1990). Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312–1329.

- Eastman, A., & Kaelin, W. G. (2003). Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery. ACS Medicinal Chemistry Letters, 4(11), 1118-1122.

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Ijbara, F., & Abdullah, F. R. (2020, October 11). preparation of benzoic acid by hydrolysis of benzonitrile [Video]. YouTube. [Link]

- Krayonnz. (2023, April 8). What is the action of Grignard reagent on benzonitrile?.

- Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., Yang, C., Lieberman, D. R., Reamer, R. A., Tschaen, D. M., Verhoeven, T. R., & Reider, P. J. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394.

- Mandal, D. (2023, April 8). The Action Of Grignard Reagent On Benzonitrile. Krayonnz.

- Musgrave, R. (2020, March 21). Synthesis of Benzoic Acid from Benzonitrile [Video]. YouTube. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.

- Patel, J. S., & Goodby, J. W. (1988). Properties of some new liquid crystalline materials with a lateral substituent.

- Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone.

- Perry, M. C., He, X., Rodriguez, L. E., Abe, Y., El-Kattan, Y., & Scola, P. M. (2014). Isoquinoline-based analogs of the cancer drug clinical candidate tipifarnib as anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462–3465.

- Quick Company. (n.d.). "An Improved And Practical Process For The Preparation Of Losartan".

- ResearchGate. (n.d.). Gram-scale synthesis of benzylamine from benzonitrile.

- Kulkarni, A. A., & Wankhede, P. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.

- European Patent Office. (2020, January 17). PREPARATION METHOD FOR LOSARTAN (EP 3967688 A1).

- U.S. Patent No. 4,163,025. (1979). Process for the production of benzylamine and dibenzylamine.

- Li, H., Liu, Y., Li, C., Wang, Y., & Liu, H. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1547–1558.

- Ahmed, H. A., El-Atawy, M. A., Omar, A. Z., Alazmi, M. L., Alsubaie, M. S., & Hamed, E. A. (2023). First mesomorphic and DFT characterizations for 3- (or 4-)

- Timmermans, P. B., Wong, P. C., Chiu, A. T., Herblin, W. F., Benfield, P., Carini, D. J., Lee, R. J., Wexler, R. R., Saye, J. A., & Smith, R. D. (1993). Angiotensin II receptors and angiotensin II receptor antagonists. Pharmacological Reviews, 45(2), 205–251.

- CN108484410B. (2020, December 29). A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.

- WO2007119246A2. (2007, October 25). An improved process for the manufacture of losartan potassium.

- U.S. Patent No. 6,875,882 B2. (2005, April 5). Synthesis of benzonitriles from substituted benzoic acid.

- ResearchGate. (2025, August 6). Synthesis of Olaparib Derivatives and Their Antitumor Activities.

- Dr. Richard Musgrave. (2020, March 21). Synthesis of Benzoic Acid from Benzonitrile [Video]. YouTube. [Link]

- Li, H., Liu, Y., Li, C., Wang, Y., & Liu, H. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1547–1558.

- Kim, J. H., Kim, S. H., & Kim, E. (2020). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 25(11), 2533.

- CiteDrive. (n.d.). Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses.

- Royal Society of Chemistry. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry.

- National Institutes of Health. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.

- Brunner, T., Carracedo, A., & Pandolfi, P. P. (2006). Tipifarnib in the treatment of acute myeloid leukemia. Therapeutics and Clinical Risk Management, 2(3), 249–258.

- Wikipedia. (n.d.). Tipifarnib.

- U.S. Patent No. 6,875,882 B2. (2005, April 5). Synthesis of benzonitriles from substituted benzoic acid.

- Dr. Richard Musgrave. (2020, March 21). Synthesis of Benzoic Acid from Benzonitrile [Video]. YouTube. [Link]

- R Discovery. (2025, January 1). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.

Sources

- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 8. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]

- 9. Show how you would accomplish the following syntheses. (b) benzon... | Study Prep in Pearson+ [pearson.com]

- 10. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Tipifarnib - Wikipedia [en.wikipedia.org]

- 14. Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoquinoline-based analogs of the cancer drug clinical candidate tipifarnib as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoquinoline-based analogs of the cancer drug clinical candidate tipifarnib as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. moodle2.units.it [moodle2.units.it]

- 18. "An Improved And Practical Process For The Preparation Of Losartan" [quickcompany.in]

- 19. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]

- 20. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tcichemicals.com [tcichemicals.com]

- 27. mdpi.com [mdpi.com]

- 28. citedrive.com [citedrive.com]

An In-depth Technical Guide to 3-(Benzyloxy)benzonitrile (CAS: 61147-43-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzonitrile is an aromatic organic compound that serves as a versatile and valuable intermediate in the synthesis of a wide array of complex molecules, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a benzonitrile core substituted with a benzyloxy group at the meta position, offers a unique combination of reactivity and physicochemical properties that are highly advantageous for the construction of novel molecular architectures.

The benzyloxy group, a lipophilic moiety, can significantly influence a molecule's ability to traverse biological membranes, a critical factor in drug design. Concurrently, the nitrile group is a highly versatile functional handle, amenable to a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form heterocyclic systems.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 61147-43-1 | [2] |

| Molecular Formula | C₁₄H₁₁NO | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| Appearance | Colorless oil or solid | [3][4] |

| Melting Point | Literature range for related benzyloxy derivatives: 55–59°C | [5] |

| Predicted XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on modern spectroscopic techniques.

A ¹H NMR spectrum of this compound in CDCl₃ would be expected to show the following characteristic signals: a multiplet for the aromatic protons of the benzyl group and the benzonitrile ring, typically in the range of δ 7.17-7.43 ppm, and a singlet for the benzylic methylene protons (-OCH₂-) around δ 5.08 ppm.[4]

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. Based on data for analogous structures, the expected chemical shifts are summarized below.[6][7][8]

Table 2: Anticipated ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| Quaternary Carbon (C-CN) | ~112 |

| Aromatic CHs (benzonitrile ring) | 115-130 |

| Quaternary Carbon (C-O) | ~158 |

| Benzylic CH₂ | ~70 |

| Aromatic CHs (benzyl ring) | 127-129 |

| Quaternary Carbon (benzyl ring) | ~136 |

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C≡N stretch (nitrile) | 2260–2210 | Medium to Strong |

| C=C stretch (aromatic) | 1600-1475 | Medium |

| C-O stretch (ether) | 1300-1000 | Strong |

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 209. The fragmentation pattern would likely involve the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z = 91, corresponding to the tropylium cation (C₇H₇⁺), and a fragment at m/z = 118, corresponding to the 3-cyanophenoxy radical.[9][10]

Synthesis of this compound

The most established and widely utilized method for the synthesis of this compound is the Williamson ether synthesis.[5] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of the phenoxide ion of 3-hydroxybenzonitrile on an electrophilic benzyl halide.[5]

Diagram 1: Williamson Ether Synthesis of this compound

Caption: Key components in the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a documented synthesis.[4]

Materials:

-

3-Hydroxybenzonitrile

-

Benzyl chloride or benzyl bromide

-

Potassium carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

5% Sodium carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir overnight.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 5% Na₂CO₃ solution and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either column chromatography or recrystallization.

-

Column Chromatography: The crude product can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.[4]

-

Recrystallization: For solid crude product, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes can yield pure crystalline material.[5]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the nitrile group and the benzyloxy moiety, making it a valuable precursor for a range of pharmacologically active compounds.

Key Reactions of the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, allowing for its conversion into various other functional groups.[1]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(benzyloxy)benzoic acid).

-

Reduction: The nitrile group can be reduced to a primary amine (3-(benzyloxy)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).[11]

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, which are common scaffolds in many drug molecules.

Role as a Synthetic Intermediate

This compound is a key building block in the synthesis of diverse heterocyclic systems with demonstrated pharmacological importance.

-

Azetidinones (β-lactams): Benzyloxy-containing precursors are instrumental in the synthesis of 3-benzyloxy-substituted azetidinones, which are core structural components of many important antibiotics.

-

Alkaloids: This compound has been utilized in the total synthesis of natural phenolic benzo[c]phenanthridine alkaloids like oxyterihanine.

Diagram 2: Synthetic Utility of this compound

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C14H11NO | CID 561329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3-(Benzyloxy)benzonitrile: Molecular Structure, Synthesis, and Applications

This document provides a comprehensive technical overview of 3-(Benzyloxy)benzonitrile (CAS No: 61147-43-1), a pivotal chemical intermediate in advanced organic synthesis.[1][2][3][4] Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's core molecular attributes, provides a robust and validated synthetic protocol, and explores its significant applications, particularly within medicinal chemistry. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific accuracy and practical utility.

Core Molecular Profile and Physicochemical Characteristics

A fundamental understanding of a molecule's structure and properties is the bedrock of its successful application in synthesis. This compound is a bifunctional molecule featuring a nitrile group and a benzyl ether, which dictate its reactivity and physical behavior.

Molecular Structure and Weight

This compound consists of a benzonitrile core where the hydroxyl group at the meta-position is protected as a benzyl ether. The electron-withdrawing nature of the nitrile group (-C≡N) influences the aromatic ring's electronics, while the benzyloxy group (-OCH₂C₆H₅) offers a stable, yet readily cleavable, protecting group for the phenolic oxygen.

This structure is a valuable scaffold, allowing for transformations at the nitrile position while the phenol is masked, or vice-versa following a debenzylation step.

Physicochemical Data

The physical properties of this compound are consistent with a moderately polar, solid organic compound. These characteristics are critical for selecting appropriate solvents for reaction and purification, as well as for determining handling and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(phenylmethoxy)benzonitrile | [1][4] |

| CAS Number | 61147-43-1 | [1][2][3] |

| Physical Form | Solid | [6] |

| Melting Point | Not specified in search results. | |

| Boiling Point | Not specified in search results. | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, Acetone) | [1][2] |

Spectroscopic Signature

Unequivocal identification of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characteristic, showing signals for the aromatic protons of both the benzonitrile and benzyl rings, typically in the 7.2-7.5 ppm range. A key diagnostic signal is the singlet corresponding to the two benzylic methylene protons (-CH₂-) which appears around 5.1 ppm.[2]

-

¹³C NMR: The carbon spectrum will display distinct resonances for the nitrile carbon (C≡N), the aromatic carbons, and the benzylic carbon.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ confirms the presence of the nitrile functional group. Additional peaks will correspond to C-O ether stretching and aromatic C-H bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight, confirming the compound's identity.[7]

Synthesis and Purification: A Validated Protocol

The most efficient and widely adopted method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction provides a high-yielding and reliable route from commercially available starting materials.

Synthetic Workflow Overview

The process involves the deprotonation of 3-hydroxybenzonitrile (m-cyanophenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures, designed for reproducibility.[2]

-

Reaction Setup: To a solution of 3-hydroxybenzonitrile (1.0 eq.) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 eq.). Expertise & Experience: K₂CO₃ is an ideal base; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.[1][2]

-

Reagent Addition: Add benzyl chloride or benzyl bromide (1.05 eq.) to the stirring suspension.

-

Reaction Conditions: Heat the mixture (e.g., to 60°C) and stir overnight (approx. 12-16 hours). Trustworthiness: The reaction progress should be diligently monitored by Thin-Layer Chromatography (TLC) against the starting material to ensure full conversion.

-

Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: This step is critical to remove the DMF solvent and any inorganic salts, which is essential for obtaining a pure product upon concentration.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield this compound as a pure compound.[2]

Applications in Drug Development and Organic Synthesis

This compound is not an end product but a high-value building block. Its structure is frequently incorporated into more complex molecules with significant biological activity.

Precursor to Angiotensin II Receptor Blockers (ARBs)

The benzonitrile moiety is a versatile precursor to other functional groups, making it invaluable in pharmaceutical synthesis.[1] For example, the nitrile can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid. This transformation is a key step in the synthesis of many "sartan" drugs used to treat hypertension.

Caption: Synthetic utility of this compound in constructing ARB drug scaffolds.

Scaffold for Heterocyclic Chemistry

The molecule serves as a valuable starting point for synthesizing a wide range of heterocyclic compounds. The benzyloxy group enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, a desirable trait in drug design.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on data for nitriles and related aromatic compounds, this compound should be handled with care.

-

Hazard Class: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should be performed in a certified chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Ivy Fine Chemicals. This compound [CAS: 61147-43-1]. [Link]

- PubChem. This compound | C14H11NO | CID 561329. [Link]

- Sunway Pharm Ltd. This compound - CAS:61147-43-1. [Link]

- SpectraBase. Benzonitrile, 3-benzyloxy- - Optional[MS (GC)] - Spectrum. [Link]

- Cole-Parmer. Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 3. ivychem.com [ivychem.com]

- 4. This compound | C14H11NO | CID 561329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:61147-43-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical and chemical properties of 3-(Benzyloxy)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Benzyloxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in medicinal chemistry and drug development. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification via Williamson ether synthesis, and offers an in-depth analysis of its spectroscopic signature. Furthermore, this guide explores the chemical reactivity of its principal functional groups—the nitrile and the benzyloxy moiety—and contextualizes its role as a versatile building block for the synthesis of pharmacologically active compounds. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Introduction: The Strategic Importance of Benzonitrile and Benzyloxy Moieties

In the landscape of modern drug discovery, the strategic incorporation of specific pharmacophores is paramount to achieving desired therapeutic outcomes. The benzonitrile scaffold is a well-established structural motif present in a diverse range of biologically active molecules.[1] The nitrile group, with its linear geometry and strong electron-withdrawing nature, is not merely a synthetic handle but often plays a crucial role in molecular recognition, acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[2][3] Its presence can enhance binding affinity to target enzymes and improve metabolic stability.

Concurrently, the benzyloxy group is frequently employed in medicinal chemistry to modulate a compound's pharmacokinetic profile.[4] Its primary function is often to increase lipophilicity, which can enhance a molecule's ability to cross biological membranes and improve oral bioavailability.[5] The benzyloxy moiety is a recognized pharmacophore in its own right, notably in the design of potent Monoamine Oxidase (MAO) inhibitors for treating neurological disorders.[4]

This compound strategically combines these two powerful moieties. This unique arrangement makes it an exceptionally valuable intermediate for constructing more complex molecules with tailored pharmacological properties. This guide serves as a detailed technical resource, consolidating the known properties, synthetic methodologies, and potential applications of this compound to support its use in advanced chemical research.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods.

Compound Identification

The fundamental identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| IUPAC Name | 3-phenylmethoxybenzonitrile | [6] |

| CAS Number | 61147-43-1 | [5][6][8] |

| Molecular Formula | C₁₄H₁₁NO | [6][8] |

| Molecular Weight | 209.24 g/mol | [5][6][8] |

| InChI Key | VLZQTLUSPQUQLC-UHFFFAOYSA-N | [5][6] |

Physical Properties

The physical state and solubility profile of this compound are critical for its practical handling and use in reactions.

| Property | Value / Description | Source(s) & Rationale |

| Appearance | Colorless oil or low-melting solid. | Reported as a colorless oil after purification[8] and as a solid by some vendors.[7] The discrepancy suggests a melting point near ambient temperature. |

| Melting Point | Not definitively reported in surveyed literature. | - |

| Boiling Point | Not definitively reported in surveyed literature. | - |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, acetone) and common organic solvents (e.g., ethyl acetate, chloroform, hexanes). Sparingly soluble in water. | Inferred from its successful synthesis in DMF and purification using ethyl acetate/hexane mixtures.[8] The parent compound, benzonitrile, is sparingly soluble in water but miscible with ethanol and ether.[9][10] |

The molecule's structure lacks strong hydrogen bond donors but contains two potential hydrogen bond acceptors: the ether oxygen and the nitrile nitrogen.[5] Consequently, its interactions in a condensed phase are dominated by van der Waals forces and dipole-dipole interactions, leading to its characteristic solubility in organic media.

Synthesis and Purification

The most direct and widely employed method for preparing this compound is an adaptation of the Williamson ether synthesis, a robust and reliable method for ether formation.[5] This nucleophilic substitution reaction involves the formation of a phenoxide from 3-hydroxybenzonitrile, which then acts as a nucleophile to displace a halide from a benzyl halide.

Principle of Synthesis: A Mechanistic Perspective

The synthesis proceeds via an Sₙ2 mechanism. The choice of reagents and solvent is critical for maximizing yield and minimizing side reactions.

-

Nucleophile Precursor: 3-Hydroxybenzonitrile (m-cyanophenol) provides the aromatic core and the hydroxyl group for etherification.[8][11]

-

Electrophile: Benzyl chloride or benzyl bromide serves as the source of the benzylic group. Benzyl halides are excellent electrophiles due to the stability of the Sₙ2 transition state.[8]

-

Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. Its function is to deprotonate the phenolic hydroxyl group of 3-hydroxybenzonitrile to form the more nucleophilic potassium phenoxide in situ. Stronger bases like hydroxides could potentially hydrolyze the nitrile group under harsh conditions.[5]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is highly effective. DMF excels at solvating the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.[5][8] Acetone is another viable solvent.[5]

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature procedures.[8] Each step is designed to drive the reaction to completion and ensure a high degree of purity in the final product.

Step 1: Reaction Setup

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.05-1.2 eq), and DMF (approx. 4-5 mL per mmol of 3-hydroxybenzonitrile).

-

Stir the resulting suspension at room temperature for 15-20 minutes to facilitate initial salt formation.

-

Add benzyl chloride (1.1 eq) dropwise to the stirring suspension.

-

Causality: Adding the electrophile slowly helps to control any potential exotherm and ensures it reacts primarily with the generated phenoxide.

-

Step 2: Reaction Execution

-

Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for the prescribed time (typically 12-48 hours).[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The disappearance of the 3-hydroxybenzonitrile spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Trustworthiness: TLC monitoring provides a real-time assessment of the reaction, preventing premature workup or unnecessary heating, and validates the reaction's endpoint.

-

Step 3: Workup and Extraction

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water. Dilute with ethyl acetate.

-

Causality: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KCl) into the aqueous phase, while the organic product partitions into the ethyl acetate layer.

-

-

Wash the organic layer sequentially with a dilute aqueous base (e.g., 5% Na₂CO₃) to remove any unreacted 3-hydroxybenzonitrile, followed by water and then brine.

-

Causality: The basic wash deprotonates the acidic phenol, moving it into the aqueous layer. The brine wash helps to break any emulsions and begins the drying process.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

Purify the resulting crude oil by flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. The product typically elutes at 15-20% ethyl acetate/hexanes.[8]

-

Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil.[8]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reactants to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. A published spectrum in CDCl₃ shows the expected signals: a multiplet for the benzylic protons (CH₂) around δ 5.08 ppm and a complex series of multiplets for the nine aromatic protons between δ 7.17-7.43 ppm.[8] The integration of these signals (2H for the benzylic group and 9H for the aromatic rings) confirms the structure.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals (due to symmetry in the unsubstituted phenyl ring, C2'/C6' and C3'/C5' are equivalent). Key expected signals include the nitrile carbon (C≡N) around 118-120 ppm, the benzylic carbon (-CH₂-) around 70 ppm, the ether-linked aromatic carbon (C3) around 158-160 ppm, and the remaining aromatic carbons between 115-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.

-

C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

Aromatic Signals: C-H stretching vibrations for the sp² carbons of the aromatic rings appear above 3000 cm⁻¹, and C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the identity.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (209.24). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₄H₁₁NO, with a calculated exact mass of 209.0841.[6]

-

Key Fragmentation: A prominent peak at m/z 91 is expected, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺), formed by the cleavage of the C-O bond. Another significant fragment would be the M-91 peak at m/z 118, corresponding to the 3-cyanophenoxy radical cation.

| Spectroscopic Data Summary | |

| Technique | Expected Signature |

| ¹H NMR | δ ~5.1 (s, 2H, -CH₂-), δ 7.1-7.5 (m, 9H, Ar-H) |

| ¹³C NMR | δ ~70 (-CH₂-), δ ~118 (-C≡N), δ 115-160 (Ar-C) |

| IR (cm⁻¹) | 3030-3100 (Ar C-H), 2220-2240 (C≡N), 1450-1600 (Ar C=C), ~1250 & ~1050 (C-O-C) |

| MS (m/z) | 209 (M⁺), 91 ([C₇H₇]⁺) |

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with reactivity centered on the nitrile and benzyloxy groups. This dual functionality is the source of its synthetic versatility.

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to several other critical functional groups.[5]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-(benzyloxy)benzoic acid), providing a route to amides and esters.

-

Reduction: The nitrile can be reduced to a primary amine (3-(benzyloxy)benzylamine) using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.[12] This transformation is fundamental for introducing basic centers into drug candidates.

-

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for example with azides, to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.[13]

Reactivity of the Benzyloxy Group

The benzyloxy group serves two main purposes: modulating physicochemical properties and acting as a protecting group.

-

Lipophilicity Enhancement: As mentioned, the benzyloxy group increases the non-polar character of a molecule, potentially improving its ability to cross lipid bilayers.[5]

-

Protecting Group Chemistry: The benzyl ether is a common protecting group for phenols. It is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a process known as debenzylation. This unmasks the phenol (regenerating 3-hydroxybenzonitrile or a derivative thereof) at a later stage of a multi-step synthesis.

Role as a Core Intermediate in Drug Development

The true value of this compound lies in its role as a scaffold for building more complex, pharmacologically relevant molecules.[5]

-

Synthesis of Heterocycles: It is a key precursor for various heterocyclic systems. For example, derivatives are used to create 3-benzyloxy-substituted azetidinones (β-lactams), which form the core of many critical antibiotics.[5]

-

Scaffold for Targeted Inhibitors: The ability to transform the nitrile into an amine or carboxylic acid while retaining or modifying the benzyloxy group allows for the modular synthesis of libraries of compounds for screening against biological targets like kinases, proteases, or other enzymes.

Caption: Synthetic utility of this compound as a central precursor.

Safety and Handling

While no specific safety data sheet (SDS) for this compound is widely available, its handling and safety precautions can be inferred from data on benzonitrile and other substituted benzonitriles.[14][15][16]

-

Toxicological Hazards: Aromatic nitriles are generally classified as harmful. The primary routes of exposure are inhalation, skin absorption, and ingestion.[15][16] The key toxicological concern stems from the potential for in vivo metabolic release of cyanide, which can lead to symptoms of cyanide poisoning, including headache, dizziness, and respiratory distress.[16]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.[14][15] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.[15]

Conclusion

This compound is more than a simple organic compound; it is a strategically designed synthetic intermediate that offers chemists remarkable flexibility. Its physicochemical properties make it straightforward to handle and purify, while its bifunctional nature provides multiple avenues for chemical modification. The well-established Williamson ether synthesis provides a reliable and scalable route to its production. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for the synthesis of novel therapeutics, enabling the exploration of chemical space through the targeted modification of its nitrile and benzyloxy groups. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

- PubChem. This compound | C14H11NO | CID 561329. [Link]

- The Royal Society of Chemistry.

- Cole-Parmer. Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. [Link]

- ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

- Chemister.ru. benzonitrile. [Link]

- PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. [Link]

- Wikipedia. Benzonitrile. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

- ResearchGate. A three-step strategy for the conversion of pyridines into benzonitriles. [Link]

- NIST WebBook. Benzonitrile, 3-hydroxy-. [Link]

- ACS Omega. Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C14H11NO | CID 561329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 9. benzonitrile [chemister.ru]

- 10. Benzonitrile - Wikipedia [en.wikipedia.org]

- 11. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3-(Benzyloxy)benzonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzonitrile, a versatile aromatic ether nitrile, serves as a pivotal intermediate in the synthesis of a diverse array of organic molecules. Its unique structural scaffold, featuring a benzyloxy group and a nitrile moiety on a central phenyl ring, imparts a valuable combination of lipophilicity and synthetic versatility. This makes it a sought-after building block in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of functional materials.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61147-43-1 | [2] |

| Molecular Formula | C₁₄H₁₁NO | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| Appearance | Colorless oil | [3] |

| IUPAC Name | 3-(phenylmethoxy)benzonitrile | [2] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis, a robust and widely used method for forming ethers.[4] Additionally, modern palladium-catalyzed cross-coupling reactions offer alternative and potentially more versatile routes.

Williamson Ether Synthesis

This classical approach involves the nucleophilic substitution reaction between the phenoxide ion of 3-hydroxybenzonitrile and a benzyl halide. The reaction is typically carried out in a polar aprotic solvent in the presence of a mild base to facilitate the deprotonation of the hydroxyl group.[4]

Experimental Protocol: Williamson Ether Synthesis of this compound [3]

-

Materials:

-

3-Hydroxybenzonitrile

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EA)

-

Hexane (Hex)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Brine (saturated NaCl solution)

-

1M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a reaction vessel, add 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (approx. 1.0 eq), and DMF.

-

To this mixture, add benzyl chloride (approx. 1.1 eq).

-

Stir the reaction mixture at room temperature for approximately 42 hours.

-

Upon completion, dilute the mixture with a 1:1 solution of ethyl acetate and hexane.

-

Wash the organic layer twice with 5% aqueous sodium carbonate solution and then with brine acidified with 1M HCl.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash chromatography (e.g., 15% ethyl acetate in hexane) to yield this compound as a colorless oil.

-

-

Causality Behind Experimental Choices:

-

Potassium Carbonate: A moderately strong base is sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzonitrile, forming the more nucleophilic phenoxide. Its good solubility in DMF is also advantageous.[4]

-

DMF: As a polar aprotic solvent, DMF effectively solvates the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion and accelerating the Sₙ2 reaction.[4]

-

Work-up Procedure: The aqueous washes are crucial for removing unreacted starting materials, the base, and DMF. The final acidic brine wash ensures the removal of any remaining carbonate salts.

-

Caption: Williamson Ether Synthesis of this compound.

Palladium-Catalyzed Synthesis Strategies

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer alternative pathways to this compound and its derivatives. While not the standard method for this specific molecule, these approaches provide greater flexibility for accessing a wider range of substituted analogues.

One potential strategy involves the palladium-catalyzed cyanation of a 3-(benzyloxy)phenyl halide or triflate. This reaction introduces the nitrile group onto the pre-formed benzyloxy scaffold.[5]

Caption: Palladium-Catalyzed Cyanation Route.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three key components: the nitrile group, the benzyloxy ether linkage, and the aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(benzyloxy)benzoic acid) via an intermediate amide. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.

-

Reduction: The nitrile group can be reduced to a primary amine (3-(benzyloxy)benzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in medicinal chemistry for introducing a basic nitrogen atom.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures, further expanding the synthetic utility of this compound.

Reactions of the Aromatic Ring